molecular formula C9H18ClNO2 B000597 Gabapentin Hydrochloride CAS No. 60142-95-2

Gabapentin Hydrochloride

Cat. No. B000597
Key on ui cas rn: 60142-95-2
M. Wt: 207.70 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
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Patent
US07423169B2

Procedure details

A dry 500 mL, three-necked, round-bottomed flask was fitted with a magnetic stirring bar and a 60 mL pressure-equalizing addition funnel and flushed with nitrogen gas. The flask was charged with gabapentin (17.1 g, 0.1 mol) and benzyl alcohol (128 mL, 1.18 mol) and the mixture was cooled to 0° C. with an ice-water bath. Thionyl chloride (51.8 mL, 77.25 g, 0.65 mol) was added dropwise to the stirred solution over a period of 1 h. The reaction was monitored by LC/MS, with product and unreacted gabapentin hydrochloride being observed. After stirring at room temperature for 3.5 days the reaction mixture contained residual gabapentin hydrochloride (by LC/MS). Additional thionyl chloride (20 mL, 30 g, 0.25 mol) was added at 0° C., and the reaction mixture allowed to stir at room temperature for another 12 h (LC/MS shows traces of residual gabapentin hydrochloride). A final portion of thionyl chloride (10 mL, 15 g, 0.12 mol) was added at 0° C. and the reaction mixture allowed to stir at room temperature for 4 h (LC/MS showed no remaining gabapentin hydrochloride). The reaction mixture was then diluted with ethyl ether (200 mL) and cooled to 0° C. while stirring. White crystalline solid formed, which was collected by filtration. The crude compound was recrystallized from a mixture of ethanol and ethyl ether (50 mL: 150 mL.) Finally the white crystals were washed with 250 mL of ethyl acetate to give product (6) as a white solid (27 g, 91% yield). 1H NMR (CDCl3, 400 MHz.): δ 1.43-1.52 (m, 10H), 2.64 (s, 2H), 3.08 (d, 2H), 6.04 (br. s, 1H), 7.25-7.33 (m, 5H), 8.44 (br. s, 3H). MS (ESI) m/z 262.26 (M+H+).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
128 mL
Type
reactant
Reaction Step Two
Quantity
51.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][C:4]([CH2:11][NH2:12])([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][CH2:2]1.[CH2:13](O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.S(Cl)([Cl:23])=O.C1CCC(CN)(CC(O)=O)CC1.Cl>C(OCC)C>[ClH:23].[NH2:12][CH2:11][C:4]1([CH2:7][C:8]([O:10][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:9])[CH2:3][CH2:2][CH2:1][CH2:6][CH2:5]1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN
Name
Quantity
128 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
51.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN.Cl
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN.Cl
Step Eight
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(CC(=O)O)CN.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3.5 days the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 500 mL, three-necked, round-bottomed flask was fitted with a magnetic stirring bar and a 60 mL pressure-equalizing addition funnel
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen gas
STIRRING
Type
STIRRING
Details
to stir at room temperature for 4 h (LC/MS
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
White crystalline solid formed
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude compound was recrystallized from a mixture of ethanol and ethyl ether (50 mL: 150 mL.) Finally the white crystals
WASH
Type
WASH
Details
were washed with 250 mL of ethyl acetate

Outcomes

Product
Details
Reaction Time
3.5 d
Name
Type
product
Smiles
Cl.NCC1(CCCCC1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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